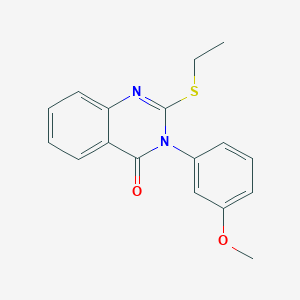
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is a chemical compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves the reaction of 3-(3-methoxyphenyl)-2-thioquinazolin-4-one with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
相似化合物的比较
Similar Compounds
- 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one .
- 2-(Ethylsulfanyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone .
Uniqueness
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4g/mol |
IUPAC 名称 |
2-ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-15-10-5-4-9-14(15)16(20)19(17)12-7-6-8-13(11-12)21-2/h4-11H,3H2,1-2H3 |
InChI 键 |
JBUQNODYIZMFIO-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
规范 SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)
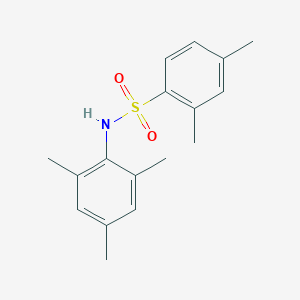
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
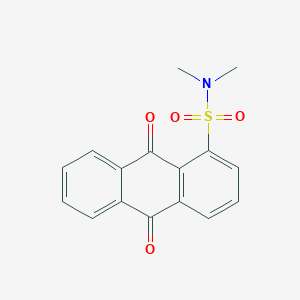
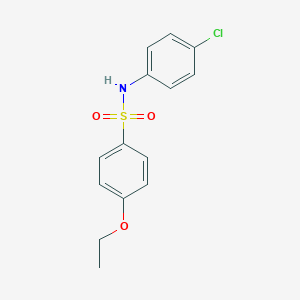
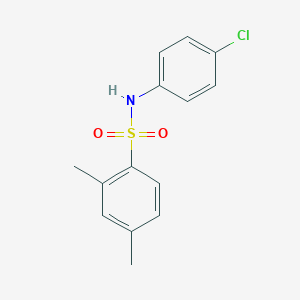
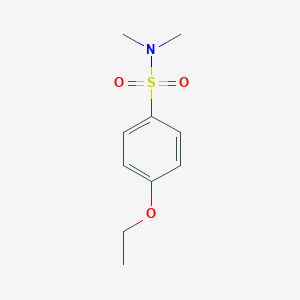
![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)
![6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
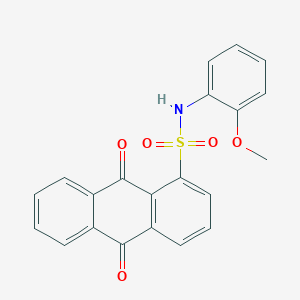
![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)
